molecular formula C23H35N3O5 B14106309 Saxagliptin Intermediate 6

Saxagliptin Intermediate 6

Cat. No.: B14106309
M. Wt: 433.5 g/mol
InChI Key: QIAUZMKUAYNKKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Saxagliptin Intermediate 6 is a crucial compound in the synthesis of saxagliptin, a dipeptidyl peptidase IV inhibitor used in the treatment of type 2 diabetes mellitus. This compound plays a vital role in the multi-step synthesis process, ensuring the production of the final active pharmaceutical ingredient.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Saxagliptin Intermediate 6 typically involves the reductive amination of 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid. This process can be catalyzed by phenylalanine dehydrogenase, which is often used in biocatalysis . The reaction conditions include the use of ammonium formate and polyethyleneimine to clarify the bacteria homogenate, followed by ultrafiltration to concentrate the enzyme solution .

Industrial Production Methods

On an industrial scale, the preparation of this compound involves high-density fermentation of recombinant Escherichia coli expressing phenylalanine dehydrogenase and formate dehydrogenase. The optimized conditions for enzyme-catalyzed reactions ensure a high conversion rate and yield .

Chemical Reactions Analysis

Mechanism of Action

Saxagliptin Intermediate 6 itself does not have a direct mechanism of action, but it is crucial in the synthesis of saxagliptin. Saxagliptin works by inhibiting dipeptidyl peptidase IV, an enzyme that degrades incretin hormones. By inhibiting this enzyme, saxagliptin increases the levels of active incretin hormones, which help regulate blood glucose levels .

Properties

Molecular Formula

C23H35N3O5

Molecular Weight

433.5 g/mol

IUPAC Name

tert-butyl N-[2-(3-carbamoyl-2-azabicyclo[3.1.0]hexan-2-yl)-1-(3-hydroxy-1-adamantyl)-2-oxoethyl]carbamate

InChI

InChI=1S/C23H35N3O5/c1-21(2,3)31-20(29)25-17(19(28)26-15-5-14(15)6-16(26)18(24)27)22-7-12-4-13(8-22)10-23(30,9-12)11-22/h12-17,30H,4-11H2,1-3H3,(H2,24,27)(H,25,29)

InChI Key

QIAUZMKUAYNKKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)N1C2CC2CC1C(=O)N)C34CC5CC(C3)CC(C5)(C4)O

Origin of Product

United States

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